molecular formula C13H11N5O4S B096239 Benzenesulfonamide, 4-[(5-cyano-1,2-dihydro-6-hydroxy-4-methyl-2-oxo-3-pyridinyl)azo]- CAS No. 16539-99-4

Benzenesulfonamide, 4-[(5-cyano-1,2-dihydro-6-hydroxy-4-methyl-2-oxo-3-pyridinyl)azo]-

Cat. No. B096239
CAS RN: 16539-99-4
M. Wt: 333.32 g/mol
InChI Key: WVIPTGNFFZTKHS-UHFFFAOYSA-N
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Description

“Benzenesulfonamide, 4-[(5-cyano-1,2-dihydro-6-hydroxy-4-methyl-2-oxo-3-pyridinyl)azo]-” is a chemical compound . It is used in the synthesis of heterocyclic compounds .


Synthesis Analysis

The synthesis of this compound involves the use of cyanoacetohydrazides as precursors in reactions leading to the construction of heterocycles . The substrate can act as an ambident nucleophile, that is, as both an N- and C-nucleophile . Reactions of cyanoacetic acid hydrazide with numerous reactants (nucleophiles and electrophiles) are used in the synthesis of a variety of polyfunctional heterocyclic compounds .


Molecular Structure Analysis

The molecular structure of this compound includes a benzenesulfonamide group, a cyano group, a hydroxy group, and a methyl group .


Chemical Reactions Analysis

The chemical reactivity of this compound is influenced by the presence of the cyanoacetohydrazide component . The chemistry of the carbon–nitrogen double bond of hydrazone is becoming the backbone of condensation reactions in benzo-fused N-heterocycles .

Scientific Research Applications

  • Anticancer Activity : Novel indenopyridine derivatives, including benzenesulfonamide compounds, have shown significant in vitro anticancer activity against breast cancer cell lines. These compounds exhibit varying degrees of potency, with some demonstrating higher effectiveness than reference drugs like Doxorubicin (Ghorab & Al-Said, 2012).

  • Antimicrobial Properties : Arylazopyrazole pyrimidone clubbed heterocyclic compounds, which include benzenesulfonamide derivatives, have been synthesized and evaluated for antimicrobial activity against various bacteria and fungi (Sarvaiya, Gulati, & Patel, 2019).

  • Carbonic Anhydrase Inhibitors : Some benzenesulfonamide derivatives have been identified as potent inhibitors of carbonic anhydrase, an enzyme involved in various physiological processes. These compounds have been tested for their cytotoxicity and tumor-specificity, showing promising results (Gul et al., 2016).

  • Potential Anticancer Agents : Novel 4-chloro-N-(4,5-dihydro-5-oxo-1-R2-1H-1,2,4-triazol-3-yl)-5-methyl-2-(R1-methylthio)benzenesulfonamide derivatives have been synthesized with potential as anticancer agents. Some compounds showed remarkable activity against a wide range of human tumor cell lines (Sławiński et al., 2012).

  • Photosensitizers in Photodynamic Therapy : New zinc phthalocyanine compounds substituted with benzenesulfonamide derivative groups containing a Schiff base have been synthesized. These compounds exhibit high singlet oxygen quantum yield and are potential candidates as Type II photosensitizers for cancer treatment in photodynamic therapy (Pişkin, Canpolat, & Öztürk, 2020).

  • Azo Dye Compounds : Benzenesulfonamide derivatives have been used in the synthesis of new azo dyes, with their spectral and electronic properties studied. These azo dyes exhibit stable configurations and are characterized using various spectroscopic techniques (Majeed, 2019).

  • DNA Binding and Catalytic Activities : Azo dye ligands containing benzenesulfonamide and their Ru(III) complexes have been synthesized and characterized. These complexes show potential as catalysts for chemical reactions and exhibit DNA binding activities (El-Sonbati et al., 2015).

Future Directions

The future directions for this compound could involve further exploration of its use in the synthesis of heterocyclic compounds . Additionally, its potential role in the inhibition of CA IX could be explored for the development of novel antiproliferative agents .

properties

IUPAC Name

4-[(5-cyano-6-hydroxy-4-methyl-2-oxo-1H-pyridin-3-yl)diazenyl]benzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11N5O4S/c1-7-10(6-14)12(19)16-13(20)11(7)18-17-8-2-4-9(5-3-8)23(15,21)22/h2-5H,1H3,(H2,15,21,22)(H2,16,19,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WVIPTGNFFZTKHS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=O)NC(=C1C#N)O)N=NC2=CC=C(C=C2)S(=O)(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11N5O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID6066078
Record name Benzenesulfonamide, 4-[(5-cyano-1,2-dihydro-6-hydroxy-4-methyl-2-oxo-3-pyridinyl)azo]-
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

333.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

42.2 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49735865
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Product Name

Benzenesulfonamide, 4-[(5-cyano-1,2-dihydro-6-hydroxy-4-methyl-2-oxo-3-pyridinyl)azo]-

CAS RN

16539-99-4
Record name 4-[2-(5-Cyano-1,2-dihydro-6-hydroxy-4-methyl-2-oxo-3-pyridinyl)diazenyl]benzenesulfonamide
Source CAS Common Chemistry
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Benzenesulfonamide, 4-(2-(5-cyano-1,2-dihydro-6-hydroxy-4-methyl-2-oxo-3-pyridinyl)diazenyl)-
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Record name Benzenesulfonamide, 4-[2-(5-cyano-1,2-dihydro-6-hydroxy-4-methyl-2-oxo-3-pyridinyl)diazenyl]-
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Record name Benzenesulfonamide, 4-[(5-cyano-1,2-dihydro-6-hydroxy-4-methyl-2-oxo-3-pyridinyl)azo]-
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name p-[(5-cyano-2,6-dihydroxy-4-methyl-3-pyridyl)azo]benzenesulphonamide
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
S Pathak, N Kumar, SK Jha, SK Karn, P Singh - researchgate.net
Chagas disease, also known as Trypanosomiasis, is found mostly in Latin America by the infection of a parasite, Trypanosoma cruzi. It is considered to be vector born disease which is …
Number of citations: 0 www.researchgate.net

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